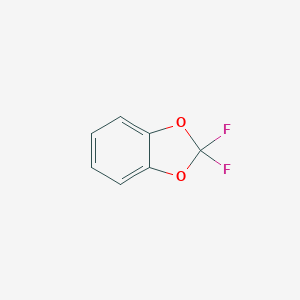

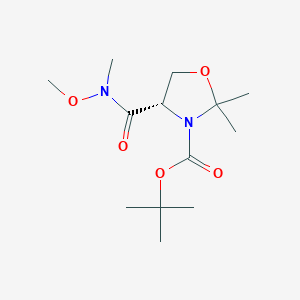

![molecular formula C10H12N2O3S B044443 (6R,7R)-7-Amino-8-oxo-3-(prop-1-en-1-yl)-5-thia-1-azabicyclo[4.2.0]oct-2-ene-2-carboxylic acid CAS No. 120709-09-3](/img/structure/B44443.png)

(6R,7R)-7-Amino-8-oxo-3-(prop-1-en-1-yl)-5-thia-1-azabicyclo[4.2.0]oct-2-ene-2-carboxylic acid

説明

Synthesis Analysis

The synthesis of related compounds often involves multi-step reactions that include hydrolysis, protection of amino groups, esterification, and cyclization. A notable example includes the synthesis of Benzhydryl(6R,7R)-3-hydroxymethyl-8-oxo-7-salicylidene-amino-5-thia-1-azabicyclo[4.2.0]oct-2-ene-2-carboxylate, prepared by hydrolyzing 7-amino cephalosporanic acid, protecting amino, and following with esterification. This process achieved a yield of 84.6%, showcasing the efficiency and complexity of synthesizing such compounds (Deng, 2007).

Molecular Structure Analysis

Investigations into the molecular structure, vibrational spectroscopic properties, and quantum chemical calculations of related compounds reveal intricate details about their geometric structure and vibrational wavenumbers. For example, studies on 7-amino-8-oxo-3-vinyl-5-thia-1-azabicyclo[4.2.0]oct-2-ene-2-carboxylic acid demonstrate microscopic nonlinear optical behavior and charge transfer within the molecule, underlining the compound's potential in NLO applications (Ramalingam et al., 2011).

Chemical Reactions and Properties

The chemical reactivity and properties of these compounds include their participation in multi-component coupling reactions with aldehydes, amides, and maleic anhydride, leading to novel bicyclic target compounds. Such reactions are pivotal for further elaboration into arenes, cage molecules, and natural product precursors, demonstrating the compounds' versatility and potential in synthetic chemistry (Neumann et al., 2002).

Physical Properties Analysis

The physical properties, including pseudopolymorphism and phase stability of these compounds, have been studied through X-ray diffractometry, coulometric moisture analysis, and thermal analysis. Such studies provide insight into the hydration states and phase transitions, crucial for understanding the stability and storage conditions of these compounds (Ashizawa et al., 1989).

Chemical Properties Analysis

Detailed chemical properties investigations reveal the compounds' participation in various chemical reactions, showcasing their reactivity and potential for synthesis of complex molecules. For instance, the synthesis of constrained peptidomimetics from pyroglutamic acid highlights the synthetic utility and application of these compounds in peptide-based drug discovery (Mandal et al., 2005).

科学的研究の応用

Biocatalyst Inhibition by Carboxylic Acids

Carboxylic acids are known for their flexibility and usage as precursors for a variety of industrial chemicals. They can be produced fermentatively using engineered microbes, such as Escherichia coli and Saccharomyces cerevisiae. However, carboxylic acids can inhibit microbial growth at concentrations below desired yields, impacting industrial bioprocesses. Understanding the mechanisms of biocatalyst inhibition by carboxylic acids is crucial for developing strategies to increase microbial robustness and improve industrial performance (Jarboe, Royce, & Liu, 2013).

Paramagnetic Amino Acid TOAC in Peptide Studies

The paramagnetic amino acid TOAC (2,2,6,6-tetramethyl-N-oxyl-4-amino-4-carboxylic acid) is used in studies of peptides and peptide synthesis. Its rigid structure and attachment to the peptide backbone via a peptide bond make TOAC useful for analyzing backbone dynamics and peptide secondary structure. Techniques such as EPR spectroscopy, X-ray crystallography, and NMR have employed TOAC to investigate peptide interactions with membranes and other proteins, providing insights into peptide orientation and interactions (Schreier et al., 2012).

Functionalized β-Amino Acid Derivatives in Drug Research

Cyclic β-amino acids have significant impact in drug research due to their biological relevance. Various metathesis reactions, such as ring-opening, ring-closing, and cross metathesis, are widely used to access alicyclic β-amino acids or other densely functionalized derivatives. These synthetic routes offer versatile, robust, and efficient methodologies for producing compounds relevant in medicinal chemistry (Kiss, Kardos, Vass, & Fülöp, 2018).

Metabolic Activation of Carboxylic Acids

Carboxylic acids, both endogenous and xenobiotic, can undergo metabolic activation, forming acyl-glucuronides and acyl-CoA thioesters. These metabolites are chemically reactive and may play a role in adverse reactions and toxicity. Understanding the metabolic activation of carboxylic acids is essential for assessing the safety and efficacy of carboxylic acid-containing drugs (Skonberg, Olsen, Madsen, Hansen, & Grillo, 2008).

特性

IUPAC Name |

(6R,7R)-7-amino-8-oxo-3-[(E)-prop-1-enyl]-5-thia-1-azabicyclo[4.2.0]oct-2-ene-2-carboxylic acid | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C10H12N2O3S/c1-2-3-5-4-16-9-6(11)8(13)12(9)7(5)10(14)15/h2-3,6,9H,4,11H2,1H3,(H,14,15)/b3-2+/t6-,9-/m1/s1 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

ZYLDQHILNOZKIF-DHLUJLSBSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC=CC1=C(N2C(C(C2=O)N)SC1)C(=O)O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

C/C=C/C1=C(N2[C@@H]([C@@H](C2=O)N)SC1)C(=O)O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C10H12N2O3S | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID20148332 | |

| Record name | 7-Amino-8-oxo-3-((1E)-prop-1-enyl)-5-thia-1-azabicyclo(4.2.0)oct-2-ene-2-carboxylic acid, (6R,7R)- | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID20148332 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

240.28 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

(6R,7R)-7-Amino-8-oxo-3-(prop-1-en-1-yl)-5-thia-1-azabicyclo[4.2.0]oct-2-ene-2-carboxylic acid | |

CAS RN |

107937-01-9 | |

| Record name | 7-Amino-8-oxo-3-((1E)-prop-1-enyl)-5-thia-1-azabicyclo(4.2.0)oct-2-ene-2-carboxylic acid, (6R,7R)- | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0107937019 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | 7-Amino-8-oxo-3-((1E)-prop-1-enyl)-5-thia-1-azabicyclo(4.2.0)oct-2-ene-2-carboxylic acid, (6R,7R)- | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID20148332 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | 7-AMINO-8-OXO-3-((1E)-PROP-1-ENYL)-5-THIA-1-AZABICYCLO(4.2.0)OCT-2-ENE-2-CARBOXYLIC ACID, (6R,7R)- | |

| Source | FDA Global Substance Registration System (GSRS) | |

| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/4ZE15V22RD | |

| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |

| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |

試験管内研究製品の免責事項と情報

BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。

![Thieno[3,2-b]pyridin-6-amine](/img/structure/B44365.png)

![N-cyclohexyl-4-[(6-methoxy-4,5,7-trimethyl-1,3-benzothiazol-2-yl)amino]butanamide](/img/structure/B44375.png)

![12H-Dibenzo[d,g][1,3,2]dioxaphosphocin, 2,4,8,10-tetrakis(1,1-dimethylethyl)-6-fluoro-12-methyl-](/img/structure/B44378.png)

![N-[2-(Chloroacetyl)-5-methylphenyl]-N-methylformamide](/img/structure/B44379.png)

![6-Chloroimidazo[2,1-b][1,3]thiazole-5-sulfonamide](/img/structure/B44380.png)

![4-(2-(2-(6,6-Dimethylbicyclo[3.1.1]heptan-2-yl)ethoxy)ethyl)morpholine](/img/structure/B44383.png)